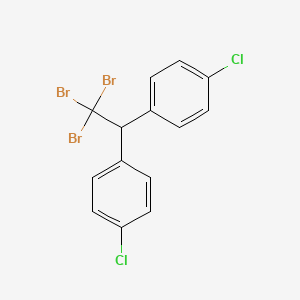
4-Bromo-2'-(diethylamino)-3,5-dihydroxybenzylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide is an organic compound with a complex structure that includes bromine, diethylamino, and dihydroxybenzylanilide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the bromination of a precursor compound followed by the introduction of diethylamino and dihydroxybenzylanilide groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Key factors in industrial production include the optimization of reaction conditions, the use of cost-effective reagents, and the implementation of safety measures to handle hazardous chemicals.
化学反応の分析
Types of Reactions
4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, which is common in the modification of aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivative compounds.
科学的研究の応用
4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
4-Bromo-2’-(diethylamino)-3,5-dihydroxybenzylanilide can be compared with other similar compounds, such as:
4-Bromo-2,5-dimethoxyphenethylamine: This compound is known for its psychoactive properties and is used in research related to neuroscience and pharmacology.
2-Bromo-4-chlorobenzaldehyde: This compound is used in the synthesis of various organic molecules and has applications in the chemical industry.
4-Bromo-2,6-dimethylaniline: This compound is used as an intermediate in the synthesis of dyes and other industrial chemicals.
特性
CAS番号 |
4036-89-9 |
|---|---|
分子式 |
C17H19BrN2O3 |
分子量 |
379.2 g/mol |
IUPAC名 |
4-bromo-N-[2-(diethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C17H19BrN2O3/c1-3-20(4-2)13-8-6-5-7-12(13)19-17(23)11-9-14(21)16(18)15(22)10-11/h5-10,21-22H,3-4H2,1-2H3,(H,19,23) |
InChIキー |
GWBLGMCMQCZIAU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


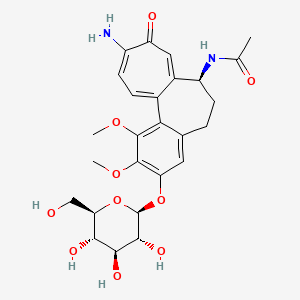
![(2S)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one;dihydrochloride](/img/structure/B13729190.png)
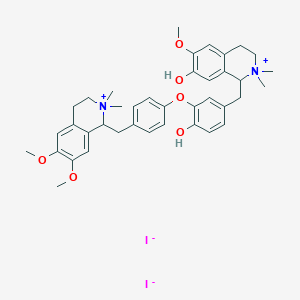
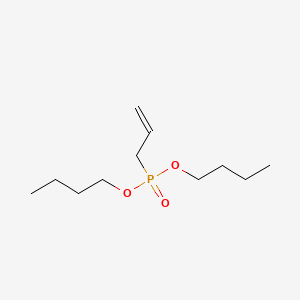
![N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B13729198.png)
![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
![2-(2,6-Dioxo-3-piperidinyl)-4-[3-[4-[methyl[3-(methylamino)propyl]amino]phenyl]propoxy]isoindoline-1,3-dione](/img/structure/B13729218.png)
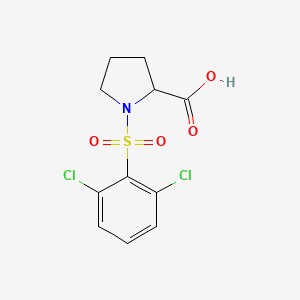
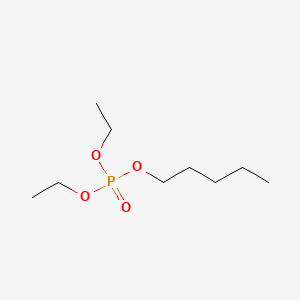
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
![2-[[4-(Ethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile](/img/structure/B13729240.png)
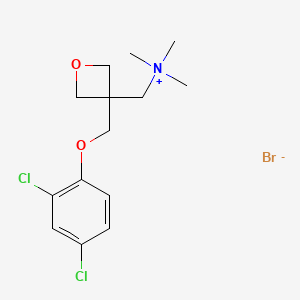
![Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate](/img/structure/B13729252.png)
